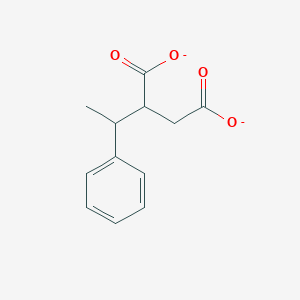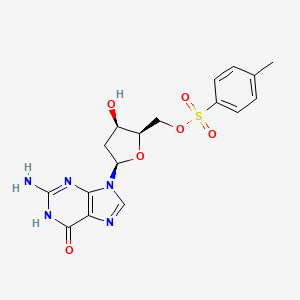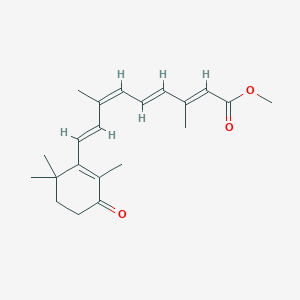
N-Acetyl Amphotericin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl Amphotericin B is a derivative of Amphotericin B, a well-known polyene antifungal agent. Amphotericin B has been a cornerstone in the treatment of invasive fungal infections due to its broad-spectrum antifungal activity and low resistance rates. The acetylation of Amphotericin B aims to improve its pharmacokinetic properties and reduce its toxicity, making it a more effective and safer therapeutic option.
生化学分析
Biochemical Properties
N-Acetyl Amphotericin B interacts with ergosterol, a component of fungal cell membranes . This interaction leads to the formation of pores in the cell membrane, causing rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death . It has also been demonstrated that this compound induces oxidative damage in the cells .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by affecting the permeability of cell membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the formation of functional cell walls in budding cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through pore formation at the cell membrane after binding to ergosterol . This leads to rapid leakage of monovalent ions and subsequent fungal cell death . Additionally, it has been suggested that this compound may also exert its effects by inducing oxidative damage in the cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that the antibiotic binds to cells in the form of small aggregates characterized by a relatively short fluorescence lifetime . These aggregates bind preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study found that cells expressing ABCA1 were more resistant to this compound treatment, while cells lacking ABCA1 expression or expressing non-active ABCA1MM mutant displayed increased sensitivity .
Metabolic Pathways
This compound is involved in several metabolic pathways. Comparative metabolomics analysis has identified key metabolites that are involved in carbon metabolism, fatty acids metabolism, amino acids metabolism, purine metabolism, folate biosynthesis, and one carbon pool by folate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . The formation of this compound-rich extramembranous structures and binding of the drug molecules into the cell membranes and penetration into the cells have been observed .
Subcellular Localization
It has been observed that this compound binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . This suggests that this compound may localize to these areas within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Amphotericin B involves the acetylation of Amphotericin B. The process typically includes the following steps:
Activation of Amphotericin B: Amphotericin B is first activated by dissolving it in an appropriate solvent such as dimethyl sulfoxide (DMSO) or methanol.
Acetylation Reaction: The activated Amphotericin B is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0°C to 25°C, to ensure selective acetylation.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Amphotericin B are activated in industrial reactors.
Controlled Acetylation: The acetylation reaction is carefully monitored and controlled to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: N-Acetyl Amphotericin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to Amphotericin B or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.
Major Products:
Oxidized Derivatives: These may include hydroxylated or ketone forms of this compound.
Reduced Forms: These include Amphotericin B and other reduced derivatives.
Substituted Compounds: These are derivatives with different functional groups replacing the acetyl group.
科学的研究の応用
N-Acetyl Amphotericin B has a wide range of scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of polyene macrolides.
Biology: It serves as a tool to study fungal cell membrane integrity and function.
Medicine: It is investigated for its potential to treat fungal infections with reduced toxicity compared to Amphotericin B.
Industry: It is used in the development of new antifungal formulations and drug delivery systems.
作用機序
N-Acetyl Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular contents, ultimately causing cell death. The acetylation of Amphotericin B does not significantly alter its mechanism of action but aims to reduce its toxicity and improve its pharmacokinetic profile.
類似化合物との比較
Amphotericin B: The parent compound with a similar mechanism of action but higher toxicity.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery.
Nystatin: Another polyene antifungal with a similar mechanism but different clinical applications.
Uniqueness: N-Acetyl Amphotericin B is unique due to its modified structure, which aims to retain the potent antifungal activity of Amphotericin B while reducing its toxicity. This makes it a promising candidate for safer and more effective antifungal therapy.
特性
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUUNRLVBJXKB-UNCNTABKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?
A: this compound belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)




